N-(3,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(3,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and an acetamide moiety linked to a 3,4-difluorophenyl group. The 4-ethoxy group on the phenyl ring may enhance lipophilicity and metabolic stability, while the 3,4-difluorophenyl acetamide substituent likely contributes to target binding affinity through halogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C22H18F2N4O3 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H18F2N4O3/c1-2-31-16-6-3-14(4-7-16)19-12-20-22(30)27(9-10-28(20)26-19)13-21(29)25-15-5-8-17(23)18(24)11-15/h3-12H,2,13H2,1H3,(H,25,29) |
InChI Key |
FIWHXNODKNRDTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-difluorophenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-ethoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues, emphasizing substituent effects and biological implications:
Key Observations
Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazin-4-one core in the target compound differs from pyrazolo[3,4-d]pyrimidinones (e.g., ) in ring fusion and electronic properties. Pyrazolo[1,5-a]pyrazines may exhibit distinct π-π stacking and hydrogen-bonding interactions compared to pyrimidinones. Triazolo[1,5-a]pyrimidines (e.g., ) and pyrazolo[1,5-d]triazines (e.g., ) show broader agrochemical applications, suggesting the target compound’s core may be optimized for similar uses.
3,4-Difluorophenyl Acetamide: Fluorine atoms increase metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets. This contrasts with benzyl or furfuryl acetamide groups in analogues (e.g., ), which may alter target selectivity.
Biological Activity: While direct data on the target compound is unavailable, pyrazolo-pyrazine derivatives are often explored as kinase inhibitors (e.g., ROS1 in ) or antimicrobial agents. Thiazolidinone/thiazol-4-one tautomerism in analogues (e.g., ) highlights the importance of stability in biological systems, suggesting the target compound’s rigid core may confer better pharmacokinetics.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling of α-chloroacetamide intermediates with pyrazolo[1,5-a]pyrazinone precursors, similar to methods in . Ethoxy and difluorophenyl groups may require selective protection/deprotection steps.
Research Findings and Hypotheses
- Agrochemical Potential: Structural similarities to triazolo[1,5-a]pyrimidines (e.g., herbicidal activity in ) suggest the target compound could act as a protoporphyrinogen oxidase (PPO) inhibitor.
- Kinase Inhibition : The pyrazolo[1,5-a]pyrazine scaffold may mimic ATP-binding sites in kinases, as seen in ROS1 inhibitors ().
- Metabolic Stability: Fluorine substituents and the ethoxy group may reduce cytochrome P450-mediated degradation, extending half-life compared to non-fluorinated analogues .
Biological Activity
N-(3,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of difluorophenyl and oxopyrazolo moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H23F2N3O3S2 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 840477-45-4 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The compound's antitumor effects are believed to be mediated through:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
- Modulation of Gene Expression : Influences the expression of genes associated with tumor progression and metastasis.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications.
Study 1: Anticancer Efficacy in Murine Models
A study evaluated the efficacy of the compound in murine models of breast cancer. Mice treated with varying doses exhibited significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found that treatment led to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax), confirming its role in promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
